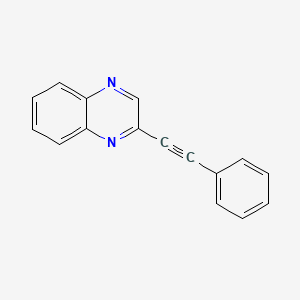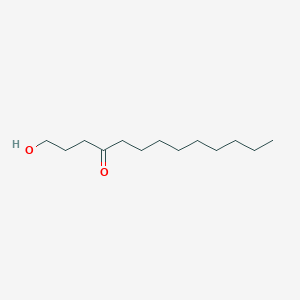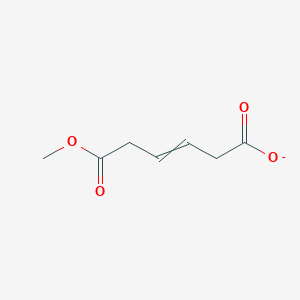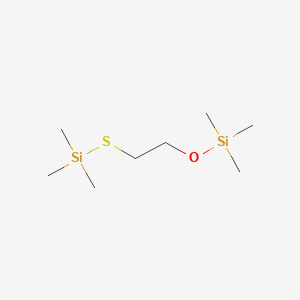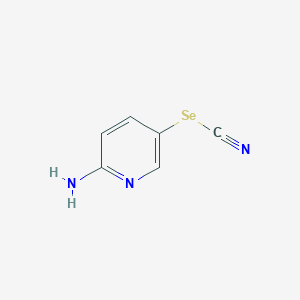![molecular formula C9H19BrMgSi B14441629 Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- CAS No. 78133-19-4](/img/structure/B14441629.png)
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- is an organomagnesium compound that features a magnesium atom bonded to a bromo group and a [(1Z)-1-(trimethylsilyl)-1-hexenyl] group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- typically involves the reaction of magnesium with [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with halides.
Aplicaciones Científicas De Investigación
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The presence of the trimethylsilyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium, bromo[(trimethylsilyl)methyl]-: Another Grignard reagent with a similar structure but different reactivity.
Magnesium, [(1Z)-1-(trimethylsilyl)-1-propenyl]bromo-: Similar in structure but with a different alkyl group.
Uniqueness
Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo- is unique due to its specific [(1Z)-1-(trimethylsilyl)-1-hexenyl] group, which provides distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
78133-19-4 |
|---|---|
Fórmula molecular |
C9H19BrMgSi |
Peso molecular |
259.54 g/mol |
Nombre IUPAC |
magnesium;hex-1-enyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C9H19Si.BrH.Mg/c1-5-6-7-8-9-10(2,3)4;;/h8H,5-7H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
YYXCGLVSMKLKBR-UHFFFAOYSA-M |
SMILES canónico |
CCCCC=[C-][Si](C)(C)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


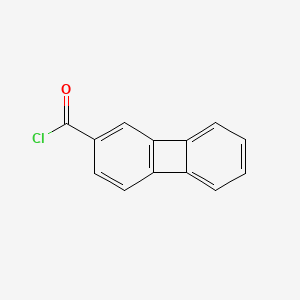

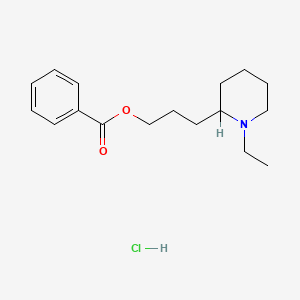
![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
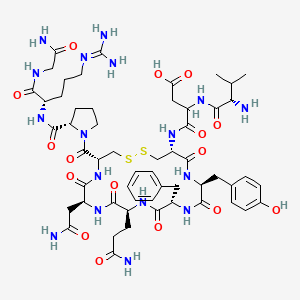

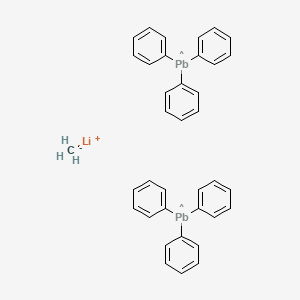
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
